molecular formula C11H12F3NO2 B2585038 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine CAS No. 2189368-27-0

2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine

Cat. No.: B2585038
CAS No.: 2189368-27-0
M. Wt: 247.217
InChI Key: BKCIKXNUVZQWOL-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (CAS 2189368-27-0) is a chemical compound with the molecular formula C 11 H 12 F 3 NO 2 and a molecular weight of 247.21 . This compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a (tetrahydrofuran-2-yl)methoxy group at the 2-position. The integration of the trifluoromethylpyridine (TFMP) moiety is of significant interest in medicinal and agrochemical research . The unique properties of the fluorine atom and the electron-withdrawing nature of the trifluoromethyl group can profoundly influence a molecule's biological activity, conformation, metabolic stability, and biomolecular affinity . This makes TFMP derivatives valuable intermediates in the design of novel active compounds. The primary research application of this compound is as a key chemical intermediate or building block. Its structure suggests potential for use in developing ligands for various biological targets. For instance, pyridine derivatives containing trifluoromethyl groups are frequently explored in drug discovery, with research activities involving TFMP derivatives showing a consistent and rapid increase in recent years . Specific TFMP derivatives have been investigated as inhibitors of enzymes like PI3K-gamma for potential application in treating diseases such as cancer and autoimmune disorders . The (oxolan-2-yl)methoxy side chain may contribute to the compound's physicochemical properties, such as solubility and lipophilicity, making it a versatile fragment for chemical synthesis. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-15-10(6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCIKXNUVZQWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyridine with oxolan-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which can act as an electron-withdrawing group.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group and heterocyclic substituents significantly influence solubility, electronic properties, and bioavailability. Below is a comparative analysis:

Compound Name Substituents (Position) Key Physicochemical Properties Reference
2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine -CF₃ (4), oxolan-2-ylmethoxy (2) Moderate solubility (oxolane enhances polarity), logP ~2.1 (estimated)
4-Amino-5-[4-methoxyphenyl]-2-(trifluoromethyl)pyridine -CF₃ (2), 4-methoxyphenyl (5), -NH₂ (4) Higher lipophilicity (logP ~3.0), reduced solubility
(2-(Trifluoromethyl)pyridin-4-yl)methanol -CF₃ (2), -CH₂OH (4) High solubility (logP ~1.5), prone to oxidation
UDO (S)-(4-chlorophenyl)-1-(4-(4-CF₃-phenyl)piperazinyl)-2-(pyridin-3-yl)ethanone -CF₃ (phenyl), piperazine, pyridine High lipophilicity (logP ~4.2), CYP51 inhibition

Key Insights :

  • The oxolane group in the target compound improves solubility compared to aromatic substituents (e.g., UDO) but is less polar than hydroxymethyl derivatives .
  • Trifluoromethyl groups universally enhance metabolic stability and electron-withdrawing effects, lowering the pKa of the pyridine nitrogen .
Antiparasitic Activity
  • UDO and UDD: Pyridine derivatives with trifluoromethylphenyl-piperazine motifs inhibit Trypanosoma cruzi CYP51, showing EC₅₀ values comparable to posaconazole (~0.1 µM) .
Anticancer Activity
  • Compound 12 (2-(1-(4-methoxyphenyl)-2-(4-CF₃-phenyl)vinyl)pyridine) : Exhibits activity against colorectal cancer cells (IC₅₀ ~5 µM) via tubulin inhibition. The vinyl linker and trifluoromethyl group are critical for binding .
Hematopoietic Progenitor Cell Expansion
  • Compounds C2, C4, C7 : Imidazole-pyridine hybrids with trifluoromethylphenyl groups expand hematopoietic progenitor cells ≥2-fold. The -CF₃ group stabilizes interactions with kinase targets .

Computational and Solvation Studies

  • Electronic Properties : DFT calculations (e.g., Multiwfn ) predict that the oxolane group donates electrons via oxygen lone pairs, countering the -CF₃ group’s electron-withdrawing effect. This balance may optimize receptor binding .
  • Solubility : COSMO solvation models estimate the target compound’s water solubility at ~10 mg/mL, higher than UDO (~2 mg/mL) due to oxolane’s polarity .

Biological Activity

2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (CAS Number: 2189368-27-0) is a chemical compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a trifluoromethyl group and an oxolan-2-ylmethoxy group, which may contribute to its unique properties and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C11H12F3NO2C_{11}H_{12}F_3NO_2 with a molecular weight of 247.21 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's biological activity .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Modulation : The compound may interact with various enzymes, altering their activity and affecting metabolic pathways.
  • Cell Membrane Integrity : It could disrupt cell membrane integrity, impacting cell viability.
  • Nucleic Acid Synthesis : The compound might interfere with nucleic acid synthesis, which is crucial for cellular replication and function.

Anticancer Activity

Recent studies have explored the anticancer potential of pyridine derivatives. For instance, a related thieno[2,3-b]pyridine compound demonstrated significant cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7). These studies utilized assays such as MTT to assess cell viability and flow cytometry for apoptosis detection . Although direct studies on this compound are lacking, its structural features suggest it may similarly affect cancer cell metabolism and viability.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study investigating the effects of related compounds on breast cancer cells found that treatment led to increased apoptosis rates. The MDA-MB-231 cell line exhibited significant cytotoxicity at concentrations as low as 0.05 µM, indicating a potential for similar activity in structurally related compounds .
  • Metabolic Profiling : In metabolic profiling studies involving similar compounds, significant alterations in glycolysis and gluconeogenesis pathways were observed post-treatment. This suggests that this compound might influence energy metabolism in cells .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialTrifluoromethyl derivativesIncreased antibacterial activity
AnticancerThieno[2,3-b]pyridineCytotoxicity in MDA-MB-231 cells
Metabolic AlterationPyridine analogsChanges in glycolytic pathways

Q & A

Q. What are the key structural features of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by two critical substituents: the trifluoromethyl (-CF₃) group at position 4 and the oxolan-2-ylmethoxy group at position 2. The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic substitution at the pyridine ring’s electron-deficient positions . The oxolane (tetrahydrofuran derivative) moiety introduces steric hindrance and modulates solubility, impacting nucleophilic attack or coupling reactions. Methodologically, comparative studies with analogs (e.g., 4-(trifluoromethyl)pyridine) can isolate these effects .

Q. What are common synthetic routes for preparing this compound?

A two-step approach is typical:

  • Step 1: Introduce the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu or trifluoromethylation reagents like Togni’s reagent) at position 4 of pyridine .
  • Step 2: Attach the oxolan-2-ylmethoxy group via nucleophilic substitution (e.g., Mitsunobu reaction or SN2 displacement with oxolan-2-ylmethanol under basic conditions) . Yield optimization often requires inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective introduction of the oxolan-2-ylmethoxy group?

Regioselectivity challenges arise due to competing reactions at pyridine positions 2, 3, or 6. Strategies include:

  • Directed ortho-metalation: Use directing groups (e.g., -OMe) to block undesired positions, followed by deprotection .
  • Photoredox catalysis: Employ visible-light-promoted reactions (e.g., Meerwein arylation) to enhance selectivity for position 2, as demonstrated in analogous 4-(trifluoromethyl)pyridine derivatives .
  • Steric control: Bulkier oxolan-2-ylmethoxy precursors reduce side reactions at sterically hindered positions .

Q. What methodologies confirm the molecular conformation of this compound in crystallographic studies?

Single-crystal X-ray diffraction refined via SHELXL (a high-resolution refinement program) is critical for resolving conformational details. The oxolane ring’s puckering and its orientation relative to the pyridine ring can be analyzed using displacement parameter (ADP) maps and hydrogen-bonding networks . For dynamic behavior in solution, variable-temperature NMR or DFT calculations (e.g., Gaussian) assess rotational barriers around the methoxy linkage .

Q. How can researchers resolve contradictions in reported biological activities of trifluoromethylpyridine derivatives?

Discrepancies often stem from substituent positioning (e.g., -CF₃ at position 4 vs. 3) or oxolane ring modifications. To address this:

  • Conduct structure-activity relationship (SAR) studies with systematically varied analogs (e.g., replacing oxolane with tetrahydropyran) .
  • Use molecular docking to compare binding affinities with target proteins (e.g., enzymes inhibited by trifluoromethyl groups) .
  • Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition + cellular viability tests) to rule off-target effects .

Q. What experimental approaches mitigate challenges in regioselectivity during substitution reactions of this compound?

Competing substitution at the pyridine ring’s positions 3 or 6 can occur due to -CF₃’s electronic effects. Solutions include:

  • Protecting group strategies: Temporarily block reactive sites with groups like -SiMe₃, which can be removed post-reaction .
  • Computational guidance: DFT calculations (e.g., using Gaussian or ORCA) predict charge distribution and transition states to identify favorable reaction pathways .
  • Microwave-assisted synthesis: Enhances kinetic control, favoring desired regioselectivity in SNAr reactions .

Q. Which analytical techniques are most robust for characterizing this compound and its derivatives?

  • NMR spectroscopy: ¹⁹F NMR tracks trifluoromethyl group integrity, while 2D COSY/NOESY resolves oxolane-proton coupling .
  • High-resolution mass spectrometry (HR-MS): Confirms molecular ion peaks and detects halogenated byproducts (e.g., bromine adducts from incomplete substitution) .
  • X-ray crystallography: SHELX-refined structures provide absolute configuration and intermolecular interactions critical for drug design .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent yields in coupling reactions involving this compound?

Yield variability often arises from moisture sensitivity of intermediates or catalyst deactivation. Mitigation strategies:

  • Strict anhydrous conditions: Use molecular sieves or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .
  • Catalyst screening: Test Pd-, Cu-, or Ni-based catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(dba)₂) to identify optimal systems for cross-coupling .
  • Reaction monitoring: In-situ techniques like FT-IR or LC-MS track intermediate formation and guide quenching timing .

Q. What computational tools are recommended for predicting the metabolic stability of this compound?

  • ADMET prediction software: SwissADME or pkCSM models assess metabolic lability of the oxolane ring and -CF₃ group .
  • MD simulations: GROMACS or AMBER simulate interactions with cytochrome P450 enzymes to identify potential oxidation sites .

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